Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)

4-(tert-Butyldimethylsilyloxy)piperidine is a protected piperidine derivative featuring a tert-butyldimethylsilyl (TBS) ether group. This compound is widely utilized in organic synthesis as an intermediate, particularly in the preparation of pharmaceuticals and bioactive molecules. The TBS group provides excellent stability under various reaction conditions while allowing selective deprotection when required. Its steric bulk enhances regioselectivity in functionalization reactions, making it valuable for complex molecule construction. The piperidine scaffold is a common motif in medicinal chemistry, further increasing the utility of this reagent. The compound is typically handled under inert conditions to preserve its reactivity and shelf stability.
4-(tert-Butyldimethylsilyloxy)piperidine structure
97231-91-9 structure
Product Name:4-(tert-Butyldimethylsilyloxy)piperidine
CAS No:97231-91-9
MF:C11H25NOSi
MW:215.407804250717
MDL:MFCD11847779
CID:751127
PubChem ID:11481328
Update Time:2025-05-26

4-(tert-Butyldimethylsilyloxy)piperidine Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 4-(t-butyldimethylsilyloxy)piperidine
    • 4-(tert-butyldimethylsilyloxy)piperidine
    • tert-butyl-dimethyl-piperidin-4-yloxysilane
    • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)
    • 4-(tert-Butyldimethylsilyloxy)piperidine
    • MDL: MFCD11847779
    • Inchi: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3
    • InChI Key: GCPNPVFWMHBPNS-UHFFFAOYSA-N
    • SMILES: O([Si](C(C)(C)C)(C)C)C1CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3

4-(tert-Butyldimethylsilyloxy)piperidine Pricemore >>

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4-(tert-Butyldimethylsilyloxy)piperidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  12 h, rt
Reference
Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt; 4 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  overnight, rt
Reference
Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C; 12 h, rt
Reference
Preparation of azole derivatives as hepatitis B antiviral agents
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ;  0 °C
Reference
Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides
Rojas, Juan J. ; Croft, Rosemary A.; Sterling, Alistair J. ; Briggs, Edward L.; Antermite, Daniele; et al, Nature Chemistry, 2022, 14(2), 160-169

Production Method 5

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  18 h, rt
Reference
Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  21 h, rt
Reference
Preparation of imidazole derivatives as RORγt inhibitors
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Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Water ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  rt
Reference
Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O
Ankner, Tobias; Said Stalsmeden, Anna; Hilmersson, Goeran, Chemical Communications (Cambridge, 2013, 49(61), 6867-6869

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  16 h, 15 psi, 15 °C
Reference
Preparation of heterocycles as IRAK degraders and uses thereof
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Production Method 9

Reaction Conditions
1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran ,  Water ;  rt; 4 - 8 h, rt
1.2 Solvents: Water ;  rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Reference
Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl group
Li, Bryan; Bemish, Raymond; Buzon, Richard A.; Chiu, Charles K.-F.; Colgan, Stephen T.; et al, Tetrahedron Letters, 2003, 44(44), 8113-8115

Production Method 10

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  3 h, 0 °C
Reference
Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  3 h, rt
Reference
Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers
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Production Method 12

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  overnight, 25 °C
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Production Method 13

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  overnight, 25 °C
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Production Method 14

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C; 16 h, rt
Reference
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Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, rt
Reference
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Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, rt
Reference
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Production Method 17

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  1 d, rt
Reference
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Production Method 18

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  72 h, rt
Reference
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4-(tert-Butyldimethylsilyloxy)piperidine Raw materials

4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products

Additional information on 4-(tert-Butyldimethylsilyloxy)piperidine

Comprehensive Overview of 4-(tert-Butyldimethylsilyloxy)piperidine (CAS No. 97231-91-9): Properties, Applications, and Industry Insights

4-(tert-Butyldimethylsilyloxy)piperidine (CAS No. 97231-91-9) is a specialized organosilicon compound widely recognized for its versatility in organic synthesis and pharmaceutical intermediates. This compound features a piperidine backbone protected by a tert-butyldimethylsilyl (TBS) group, making it a critical building block in modern drug discovery and peptide chemistry. Its unique structure enhances stability during reactions, addressing common challenges like selective deprotection and functional group compatibility.

In recent years, the demand for 4-(tert-Butyldimethylsilyloxy)piperidine has surged due to its role in developing small-molecule therapeutics and bioconjugates. Researchers frequently search for "TBS-protected piperidine derivatives" or "CAS 97231-91-9 applications," reflecting its relevance in high-throughput screening and catalysis. The compound’s compatibility with Grignard reactions and cross-coupling methodologies further solidifies its position in green chemistry initiatives, aligning with the global push for sustainable synthesis.

From a technical perspective, 4-(tert-Butyldimethylsilyloxy)piperidine exhibits excellent solubility in aprotic solvents such as THF and DCM, facilitating its use in multistep syntheses. Its protecting group strategy is particularly valued in N-heterocycle functionalization, a hot topic in medicinal chemistry forums. Users often inquire about "alternatives to TBS protection" or "97231-91-9 safety data," underscoring the need for detailed technical documentation and regulatory compliance.

The compound’s applications extend to asymmetric synthesis and chiral auxiliaries, areas gaining traction in AI-driven drug design. With the rise of machine learning in chemistry, searches for "piperidine derivatives in AI models" highlight its predictive relevance. Moreover, its role in kinase inhibitor development resonates with trends in oncology research, where precision medicine demands tailored molecular scaffolds.

Quality control of CAS No. 97231-91-9 hinges on advanced analytical techniques like HPLC and NMR spectroscopy, ensuring purity for GMP-grade production. Industry discussions often focus on "scaling up TBS-piperidine synthesis" or "cost-effective silylation methods," reflecting practical challenges in process chemistry. Suppliers emphasizing batch-to-batch consistency gain traction, as researchers prioritize reproducible results.

In conclusion, 4-(tert-Butyldimethylsilyloxy)piperidine remains indispensable in cutting-edge research, bridging gaps between academic exploration and industrial application. Its alignment with bioorthogonal chemistry and click chemistry trends ensures sustained interest, while SEO-optimized queries like "buy 97231-91-9" or "TBS-piperidine supplier" drive commercial engagement. As synthetic methodologies evolve, this compound will continue to inspire innovations in molecular design and therapeutic development.

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